2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their presence in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method involves the preparation of imidazole-2-carboxylic acid from N-benzylimidazole via low-temperature C-2 lithiation using methyllithium, followed by quenching with carbon dioxide and subsequent debenzylation .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of trifluoroacetaldehyde hemiacetal and other fluorinated reagents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability . The compound can inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-4,5-dicyanoimidazole: Known for its use in lithium battery technology.
4-Methyl-1H-imidazole: A simpler imidazole derivative with different properties.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another fluorinated imidazole with unique applications.
Uniqueness
2-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H7F3N2/c1-5-13-7-4-2-3-6(8(7)14-5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
VDSCQHJOSZYCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
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